5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of chlorine and methyl groups on the triazole ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyridine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline
- 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines
Comparison
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a chlorine atom at the 5-position and a methyl group at the 7-position of the triazole ring, this compound has a molecular formula of C7H6ClN3 and a molecular weight of approximately 167.60 g/mol. The unique structure of this compound allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.
Biological Mechanisms and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity through interactions with specific molecular targets within cells. These interactions are crucial for its therapeutic potential. The compound has been explored for its pharmacological properties, particularly in the context of neuropharmacology and oncology.
Neuropharmacological Activity
Studies have shown that derivatives of triazolo-pyridine compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in cognitive functions and neurodegenerative diseases. For example, related compounds have demonstrated activity at α7 nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease .
Antitumor Activity
The antitumor properties of this compound have been investigated in various studies. Compounds with similar structures have shown antiproliferative effects against multiple cancer cell lines. A notable study indicated that triazole derivatives could inhibit the growth of lung cancer and breast cancer cells, highlighting their potential as anticancer agents .
Table 1: In Vitro Activity of Related Compounds
Compound Name | Target Receptor | EC50 (µM) | Max. Modulation (%) |
---|---|---|---|
This compound | α7 nAChR | TBD | TBD |
5-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | α7 nAChR | TBD | TBD |
7-Methyl-[1,2,4]triazolo[3,4-b]pyridine | GABA AR | TBD | TBD |
Note: TBD indicates that specific values were not determined in the referenced studies.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step reactions that allow for further derivatization. Optimizations for industrial production may include continuous flow reactors to enhance yield and purity. The ability to modify this compound opens avenues for developing derivatives with altered biological activities and properties.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)11-4-9-10-7(11)3-5/h2-4H,1H3 |
InChI Key |
SMSUKWCROFUMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C(=C1)Cl |
Origin of Product |
United States |
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